
4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound belonging to the pyrazoline derivatives. This compound features a pyrazolyl ring substituted with bromophenyl and chlorophenyl groups, along with a butanoic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylhydrazine and 2-chlorobenzaldehyde.
Reaction Steps: The hydrazine reacts with the aldehyde to form the pyrazolyl ring through a condensation reaction.
Conditions: The reaction is usually carried out in an acidic medium, often using acetic acid as a catalyst, and under reflux conditions to ensure completion.
Industrial Production Methods:
Scale-Up: The laboratory synthesis can be scaled up using industrial reactors, ensuring precise control over temperature and pH.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the bromo and chloro positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Iodobenzene and chlorobenzene derivatives.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds similar to this one have shown promising results against glioma cell lines by inhibiting specific kinases involved in tumor growth.
Case Study:
In a study evaluating a series of pyrazole derivatives against glioma cells, one compound exhibited significant inhibition of glioma growth and was identified as a potent inhibitor of the AKT2 kinase pathway, which is crucial in glioma malignancy. This suggests that derivatives like 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid could be explored further for their anticancer properties .
Compound | Target Kinase | EC50 (μM) | Cell Line | Remarks |
---|---|---|---|---|
4j | AKT2 | 0.5 | Glioblastoma | Low toxicity to non-cancerous cells |
Kinase Inhibition
The compound has been studied for its ability to inhibit various kinases, which play critical roles in cancer signaling pathways. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.
Research Findings:
In vitro assays have demonstrated that certain pyrazole derivatives can inhibit the activity of multiple kinases with low micromolar potency. This indicates a potential for developing targeted therapies using this compound as a lead structure .
Antimicrobial Activity
While primarily focused on anticancer applications, some pyrazole derivatives have also shown antimicrobial properties. This could open avenues for further research into their use as antibacterial or antifungal agents.
Anti-inflammatory Effects
Emerging evidence suggests that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic Acid: Similar in structure but lacks the pyrazolyl ring.
2-Chlorophenylhydrazine: Similar in the chlorophenyl group but lacks the bromophenyl group and pyrazolyl ring.
Pyrazole Derivatives: Other pyrazolyl compounds with different substituents.
Uniqueness: The presence of both bromophenyl and chlorophenyl groups on the pyrazolyl ring, along with the butanoic acid moiety, makes this compound unique and versatile in its applications.
This detailed overview provides a comprehensive understanding of 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Activité Biologique
4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, also referred to as DQP-1105, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurology and pharmacology. The compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties.
Chemical Structure
The molecular formula for DQP-1105 is C20H18BrClN2O3, with a molecular weight of 449.73 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity, along with bromophenyl and chlorophenyl substituents that may influence its interaction with biological targets.
DQP-1105 has been identified as a selective antagonist for NMDA receptors containing GluN2C and GluN2D subunits. Research indicates that it exhibits approximately 50-fold selectivity over GluN2A and GluN2B subunits, making it a valuable tool for studying the roles of specific NMDA receptor subtypes in various neurological conditions such as Parkinson's disease and schizophrenia .
Table 1: Selectivity Profile of DQP-1105
Receptor Type | Selectivity |
---|---|
GluN2A | Low |
GluN2B | Low |
GluN2C | High |
GluN2D | High |
Anticonvulsant Properties
In preclinical studies, compounds similar to DQP-1105 have demonstrated anticonvulsant properties. For instance, derivatives like TP4 have shown significant elevation in seizure thresholds when administered in mice models. This suggests that DQP-1105 may also possess similar protective effects against seizures, enhancing the efficacy of traditional antiepileptic drugs like carbamazepine and valproate .
Case Studies
- Study on NMDA Receptor Antagonism : A study focused on the pharmacological profile of DQP-1105 showed that it effectively inhibited NMDA receptor-mediated currents in HEK293 cells expressing GluN2C and GluN2D subunits. This was achieved through dose-dependent responses, confirming its potential as a therapeutic agent in conditions where NMDA receptor overactivity is implicated .
- Anticonvulsant Efficacy : In a comparative analysis with classical antiepileptic drugs, TP4 (a related pyrazole derivative) was found to significantly enhance the anticonvulsant action of carbamazepine at specific dosages. This suggests that DQP-1105 could similarly enhance existing therapies through synergistic effects .
Propriétés
IUPAC Name |
4-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3/c20-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)21)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRQECKVZGPYJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.